ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a pyrazole ring, and an ethyl acetate group, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
The synthesis of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves multiple steps, including the formation of the benzodioxole and pyrazole rings. One common synthetic route starts with the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate amine to form the intermediate. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound .
Chemical Reactions Analysis
ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or further esterified to form different esters
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in anticancer and antiviral research.
Materials Science: Its unique chemical properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole moieties allow the compound to bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can be compared with similar compounds such as:
Indole Derivatives: These compounds also feature a heterocyclic ring and are known for their biological activities, including anticancer and antiviral properties.
Benzodioxole Derivatives: Compounds with a benzodioxole moiety are often used in medicinal chemistry for their ability to interact with various biological targets.
Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their anti-inflammatory and anticancer activities.
The uniqueness of ETHYL 2-{4-[3-AMINO-1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and biological studies.
Properties
Molecular Formula |
C19H23N3O8 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C19H23N3O8/c1-4-28-14(24)7-11-15(19(25)22-21-11)9(6-13(20)23)10-5-12(26-2)17-18(16(10)27-3)30-8-29-17/h5,9H,4,6-8H2,1-3H3,(H2,20,23)(H2,21,22,25) |
InChI Key |
VFOKIZFQHZOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
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